molecular formula C12H13F3O3 B7900780 3,3,3-Trifluoro-2-hydroxy-2-(M-tolyl)propionic acid ethyl ester

3,3,3-Trifluoro-2-hydroxy-2-(M-tolyl)propionic acid ethyl ester

Cat. No.: B7900780
M. Wt: 262.22 g/mol
InChI Key: LYWUGNLZQFDOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-Trifluoro-2-hydroxy-2-(M-tolyl)propionic acid ethyl ester is an organic compound with the molecular formula C12H13F3O3 It is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a tolyl group attached to a propionic acid ethyl ester backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-hydroxy-2-(M-tolyl)propionic acid ethyl ester typically involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-(M-tolyl)propionic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-hydroxy-2-(M-tolyl)propionic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,3-Trifluoro-2-hydroxy-2-(M-tolyl)propionic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-hydroxy-2-(M-tolyl)propionic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The hydroxy group can form hydrogen bonds with target molecules, while the ester group can undergo hydrolysis to release the active acid form .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-2-hydroxy-2-(M-tolyl)propionic acid ethyl ester is unique due to the presence of the tolyl group, which can impart different chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-(3-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c1-3-18-10(16)11(17,12(13,14)15)9-6-4-5-8(2)7-9/h4-7,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWUGNLZQFDOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC(=C1)C)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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